molecular formula C17H18F2N4O2 B2490340 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide CAS No. 1334375-67-5

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide

Cat. No.: B2490340
CAS No.: 1334375-67-5
M. Wt: 348.354
InChI Key: NLNWTKRHJJYSLM-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a difluorobenzoyl group, an imidazole ring, and an azetidine ring

Preparation Methods

The synthesis of 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the difluorobenzoyl group, and the attachment of the imidazole ring. The synthetic route may involve the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorobenzoyl Group: This step may involve the use of difluorobenzoyl chloride and suitable base catalysts.

    Attachment of the Imidazole Ring: This can be accomplished through nucleophilic substitution reactions using imidazole derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorobenzoyl group may enhance the compound’s binding affinity and specificity. The azetidine ring contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide: This compound has a similar structure but with different substitution patterns on the benzoyl group.

    3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: This compound contains a fluorobenzene and imidazole moiety but lacks the azetidine ring.

    (3-{2-[1-(2,4-difluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine: This compound has a piperidine ring instead of an azetidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-14-3-2-12(8-15(14)19)17(25)23-9-13(10-23)16(24)21-4-1-6-22-7-5-20-11-22/h2-3,5,7-8,11,13H,1,4,6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNWTKRHJJYSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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